7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with the molecular formula C13H15NO. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a carbazole core with a methoxy group at the 7th position, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that these compounds may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . This suggests that the compound may interact with its targets in a manner that depends on the specific conditions of the biological environment.
Biochemical Pathways
Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives , it’s likely that this compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity.
Result of Action
Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives , it’s likely that this compound induces a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions , suggesting that environmental factors could play a significant role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 3-methoxyphenylhydrazine hydrochloride with cyclohexanone in the presence of sodium acetate and acetic acid. The reaction mixture is refluxed under nitrogen for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex carbazole derivatives.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but with an additional methoxy group.
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: Contains an ester group, making it more reactive in certain chemical reactions.
Uniqueness
7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position plays a crucial role in its reactivity and interactions with other molecules.
Properties
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWVRRXCCBHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315978 | |
Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-43-2 | |
Record name | NSC298334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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